S-Doxylamine-d5
Description
Contextualization of Deuterated Analogs in Pharmaceutical Research
Deuterated analogs, also known as heavy-labeled compounds, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This substitution, while seemingly minor, can have a significant impact on the molecule's properties. In pharmaceutical research, deuteration is a well-established technique used to alter the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.orgacs.org This can result in a longer drug half-life, potentially leading to improved efficacy and a better safety profile. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further development in this area. acs.orgnih.gov
Beyond altering pharmacokinetics, deuterated compounds are extensively used as internal standards in analytical chemistry. cerilliant.comveeprho.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished using mass spectrometry. cerilliant.comcaymanchem.com This allows for precise quantification of the target compound in complex biological matrices like blood or urine. veeprho.com
Significance of S-Isomer Specificity in Doxylamine (B195884) Research
Doxylamine, like many pharmaceutical compounds, is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: R-doxylamine and S-doxylamine. jopcr.comresearchgate.net While these enantiomers have the same chemical formula, they can exhibit different pharmacological activities. jopcr.comjopcr.com In the case of doxylamine, studies have shown that the R-isomer possesses greater antihistaminic and sedative-hypnotic activity compared to the S-isomer. jopcr.comjopcr.comgoogle.com One study found that R(+)-Doxylamine succinate (B1194679) had the highest antihistaminic activity (95.83%), followed by the racemic mixture (91.66%), and then the S(–)-isomer (87.5%). jopcr.comjopcr.com
Overview of Research Utility of S-Doxylamine-d5
The table below summarizes the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₇H₁₇D₅N₂O |
| Molecular Weight | 275.40 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Primary Application | Internal standard for mass spectrometry |
This table is based on data from multiple sources.
Properties
Molecular Formula |
C₁₇H₁₇D₅N₂O |
|---|---|
Molecular Weight |
275.4 |
Synonyms |
N,N-Dimethyl-2-[(1S)-1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine-d5; (S)-N,N-Dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for S Doxylamine D5
Stereoselective Synthesis of Doxylamine (B195884) Enantiomers
Doxylamine possesses a single chiral center, leading to the existence of two enantiomers, (R)- and (S)-doxylamine. jopcr.com While often used as a racemic mixture, methods to isolate or directly synthesize the pure enantiomers are crucial for producing S-Doxylamine-d5. jopcr.comajol.info
Chiral Resolution Techniques for Doxylamine
A common method for separating enantiomers from a racemic mixture is through diastereomeric salt formation. jopcr.com For doxylamine, this can be accomplished using a chiral resolving agent like L(+)-tartaric acid. jopcr.comjopcr.com
The process involves dissolving the racemic doxylamine in a suitable solvent, such as methanol (B129727), and adding L(+)-tartaric acid to form diastereomeric tartrate salts. jopcr.com Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. In one reported method, crystallization from an acetone/water mixture allowed for the separation of the S(–)-isomer, while the R(+)-isomer was subsequently extracted from the mother liquor. jopcr.com Following separation, the individual enantiomers are liberated from their salt form by basification. jopcr.com
Enantiopure Synthesis Routes (e.g., utilizing chiral auxiliaries or ligands)
As an alternative to resolution, enantiopure synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. These methods often employ chiral auxiliaries or catalysts.
One approach involves the use of optically active diols derived from a novel chiral auxiliary to produce enantiopure (d)-doxylamine. ajol.info This method has been reported to yield a higher enantiomeric excess (ee) compared to other techniques like Sharpless Asymmetric Dihydroxylation. ajol.info
Another documented asymmetric synthesis route reacts 2-acetylpyridine (B122185) with phenylboronic acid in the presence of a catalyst system composed of diethylzinc, titanium tetraisopropoxide, and a chiral ligand. beilstein-journals.org This reaction stereoselectively produces the intermediate (R)-2-pyridinyl phenylmethyl methanol, which is then converted to (R)-doxylamine. beilstein-journals.org A similar strategy could be adapted with a different chiral ligand to favor the formation of the (S)-enantiomer.
Table 1: Comparison of Stereoselective Synthesis Methods for Doxylamine
| Method | Type | Key Reagents | Reported Outcome | Reference(s) |
| Chiral Resolution | Separation of Racemate | L(+)-tartaric acid | Separation of R(+) and S(–) enantiomers via diastereomeric salt crystallization. jopcr.com | jopcr.comjopcr.com |
| Asymmetric Synthesis | Enantioselective Addition | 2-acetylpyridine, phenylboronic acid, diethyl zinc, titanium tetraisopropoxide, chiral ligand. | Synthesis of (R)-doxylamine. beilstein-journals.org | beilstein-journals.org |
| Chiral Auxiliary | Enantioselective Synthesis | Optically active diols from a novel chiral auxiliary. | Synthesis of (d)-doxylamine with high enantiomeric excess. ajol.info | ajol.info |
Deuteration Techniques for Doxylamine-d5
Isotopically labeled doxylamine, specifically Doxylamine-d5, is primarily used as an internal standard for quantitative analysis by mass spectrometry. caymanchem.comcerilliant.comveeprho.com The "d5" designation indicates the substitution of five hydrogen atoms with five deuterium (B1214612) atoms.
Introduction of Deuterium at Specific Positions (e.g., phenyl-d5)
In this compound, the five deuterium atoms are located on the phenyl ring, resulting in a pentadeuteriophenyl group. caymanchem.com The synthesis of this labeled compound necessitates the use of a deuterated starting material. The general synthesis of doxylamine involves a Grignard reaction between 2-acetylpyridine and a phenyl Grignard reagent, which is typically formed from bromobenzene. ajol.info
To create the phenyl-d5 analogue, the synthesis would commence with bromobenzene-d5 (B116778). cdnsciencepub.comisotope.comguidechem.com This deuterated precursor, where all five hydrogen atoms on the benzene (B151609) ring are replaced by deuterium, is commercially available or can be synthesized. isotope.comguidechem.comchemicalbook.com The bromobenzene-d5 is used to form the corresponding Grignard reagent, which is then reacted with 2-acetylpyridine to yield the deuterated alcohol intermediate. Subsequent reaction with 2-dimethylaminoethyl chloride under basic conditions produces the final racemic Doxylamine-d5. ajol.info This racemate must then undergo the chiral resolution described in section 2.1.1 to isolate the this compound enantiomer.
Characterization of Synthesized this compound
The final characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and analytical techniques is employed.
The identity of the enantiomers can be confirmed through various methods. jopcr.com Optical rotation measurements are fundamental for distinguishing between the R(+) and S(–) enantiomers. jopcr.com Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate the isomers. jopcr.com For instance, ¹H-NMR spectra of the two enantiomers show distinct chemical shifts for the N-(CH₃)₂ protons. jopcr.com The use of chiral NMR shift reagents can further enhance the resolution between enantiomeric signals. nih.gov
For the deuterated compound, mass spectrometry is a key analytical tool. This compound is designed for use as an internal standard in LC-MS/MS assays. researchgate.net In such methods, specific mass-to-charge (m/z) transitions are monitored. For Doxylamine-d5, the transition of the parent ion at m/z 276.2 to a product ion at m/z 187.3 is typically used for quantification, distinguishing it from the non-deuterated doxylamine transition of m/z 271.0 → 182.0. researchgate.netresearchgate.net
Advanced Analytical Methodologies Utilizing S Doxylamine D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Pharmacological Research
Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis in pharmacological research, renowned for its high accuracy and precision. nih.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. researchgate.net This labeled compound, in this case, S-Doxylamine-d5, serves as an internal standard (IS). caymanchem.com
Since the stable isotope-labeled internal standard is chemically identical to the analyte (doxylamine), it experiences the same chemical and physical processing throughout the entire analytical procedure, including extraction, derivatization, and ionization. researchgate.net Any loss of the analyte during sample preparation or fluctuations in the mass spectrometer's signal will be mirrored by a proportional loss or fluctuation in the internal standard. nih.gov By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, it is possible to accurately calculate the initial concentration of the analyte in the sample, effectively correcting for any variations. nih.govresearchgate.net This minimizes errors and enhances the reliability of the quantitative results, which is critical in pharmacological studies where precise concentration measurements are essential. nih.govresearchgate.net
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Doxylamine (B195884) and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of doxylamine and its metabolites in various biological samples due to its high sensitivity and specificity. researchgate.netunibo.it The use of this compound as an internal standard is integral to the development and validation of these robust methods. researchgate.netnih.gov
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)
The initial step in the analysis of doxylamine from biological matrices like plasma or urine involves isolating the analyte from interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is a simple and rapid technique often used for plasma samples. It involves adding a solvent, such as methanol (B129727), to the plasma to precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. shimadzu-webapp.eu
Liquid-Liquid Extraction (LLE): In LLE, the sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, leaving behind many of the interfering components in the aqueous layer. nih.gov A common solvent mixture used for doxylamine extraction is diethyl-ether/hexane. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent packed into a cartridge. The sample is passed through the cartridge, and the analyte and internal standard are retained on the sorbent. After washing to remove impurities, the analytes are eluted with a small volume of solvent. shimadzu-webapp.eu
Chromatographic Separation Parameters (e.g., Stationary Phases, Mobile Phases, Gradient Elution)
Chromatographic separation is essential to resolve doxylamine and its metabolites from other components in the sample extract before they enter the mass spectrometer.
Stationary Phases: Reversed-phase columns, particularly C18 columns, are widely used for the separation of doxylamine. researchgate.netresearchgate.net These columns have a nonpolar stationary phase that retains the relatively nonpolar doxylamine. Other stationary phases like C8 have also been employed. africanjournalofbiomedicalresearch.com
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. mtc-usa.comscholarsresearchlibrary.com The aqueous phase is often modified with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.gov
Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of doxylamine and its metabolites within a reasonable run time. researchgate.netnih.govmtc-usa.com For example, a gradient might start with a higher percentage of the aqueous phase and gradually increase the organic solvent percentage. unibo.it
Mass Spectrometric Detection (e.g., Electrospray Ionization, Multiple Reaction Monitoring)
Mass spectrometry provides the high selectivity and sensitivity needed for accurate quantification at low concentrations.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like doxylamine. It generates protonated molecules [M+H]+ in the positive ion mode, which is typically used for doxylamine analysis. researchgate.netnih.govscience.gov
Multiple Reaction Monitoring (MRM): MRM is a tandem mass spectrometry (MS/MS) technique that offers exceptional selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for the analyte (e.g., m/z 271.0 for doxylamine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 182.0 for doxylamine) is monitored in the third quadrupole. researchgate.netnih.gov The same process is applied to the internal standard (e.g., precursor ion m/z 276.2 and product ion m/z 187.3 for this compound). researchgate.netnih.gov This highly specific detection method minimizes interference from other compounds in the matrix. science.gov
Table 1: Example of MRM Transitions for Doxylamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Doxylamine | 271.0 | 182.0 |
| This compound (IS) | 276.2 | 187.3 |
Data sourced from a study on the determination of doxylamine in human plasma. researchgate.netnih.gov
Analytical Performance Metrics (e.g., Sensitivity, Linearity, Precision, Accuracy, Selectivity)
The validation of an LC-MS/MS method involves assessing several key performance metrics to ensure its reliability.
Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For doxylamine, LLOQs in the range of 0.2 to 0.5 ng/mL in plasma have been reported. researchgate.netnih.gov
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for doxylamine are typically linear over a range of 0.500 to 200 ng/mL. researchgate.netnih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for precision and the percent relative error (%RE) for accuracy. Validated methods for doxylamine have shown intra- and inter-batch precision with %CV values less than 15% and accuracy with %RE values within ±15%. researchgate.netnih.govnih.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM detection provides high selectivity. researchgate.netnih.gov
Table 2: Example of Analytical Performance Data for a Validated LC-MS/MS Method for Doxylamine
| Parameter | Result |
|---|---|
| Linearity Range | 0.500-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Inter-batch Precision (%CV) | < 5.4% |
| Inter-batch Accuracy (%RE) | -10.6% to 3.7% |
| Intra-batch Precision (%CV) | < 6.6% |
| Intra-batch Accuracy (%RE) | -2.7% to 0.1% |
Data from a bioequivalence study of doxylamine succinate (B1194679) tablets. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is currently the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been historically and is still used for the analysis of doxylamine. researchgate.netnih.gov this compound is also a suitable internal standard for GC-MS applications. caymanchem.comcerilliant.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then ionized, typically by electron impact (EI), and detected by the mass spectrometer. nuph.edu.ua GC-MS has been used to identify doxylamine metabolites in urine and for quantitative analysis in toxicological cases. researchgate.netnih.govnih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Doxylamine |
| Doxylamine succinate |
| N-desmethyldoxylamine |
| Didesmethyldoxylamine |
| 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid |
| 1-phenyl-1-(2-pyridinyl)ethanol |
| 1-phenyl-1-(2-pyridinyl)ethylene |
| Doxylamine N-oxide |
| Pyridoxine hydrochloride |
| Folic acid |
| Dextromethorphan |
| Dextrorphan |
| Diphenhydramine (B27) |
| Nordoxylamine |
| Dinordoxylamine |
| Methanol |
| Acetonitrile |
| Formic acid |
| Ammonium acetate |
| Diethyl-ether |
| Hexane |
| Trifluoroacetic Acid |
| Triethylamine |
| Sodium Lauryl Sulfate |
| Sodium hydroxide |
| Ethyl acetate |
| n-heptane |
Role of this compound in Ensuring Analytical Accuracy and Reproducibility
In the realm of analytical chemistry, particularly in bioanalysis, the pursuit of accuracy and reproducibility is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative analysis, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comscioninstruments.com this compound, a deuterated analog of the S-enantiomer of doxylamine, exemplifies the ideal characteristics of an internal standard for the precise quantification of doxylamine in complex biological matrices. veeprho.comcaymanchem.com
The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis. scioninstruments.com These variations can stem from multiple sources, including inconsistencies in sample extraction, injection volume, and instrument response. scioninstruments.comaptochem.com Because this compound is chemically and structurally almost identical to the analyte (S-doxylamine), it behaves similarly throughout the entire analytical process. scioninstruments.comaptochem.com This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's source. aptochem.com
One of the most significant challenges in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can either enhance or suppress the ionization of the analyte, leading to inaccurate measurements. kcasbio.com By co-eluting with the analyte, this compound experiences the same matrix effects. kcasbio.com The ratio of the analyte's response to the internal standard's response is used for quantification, effectively normalizing these variations and leading to more reliable and reproducible results. kcasbio.com
Several studies have demonstrated the successful application of doxylamine-d5 as an internal standard in LC-MS/MS methods for the quantification of doxylamine in human plasma. These methods are crucial for pharmacokinetic and bioequivalence studies. researchgate.netnih.govnih.gov For instance, a validated LC-MS/MS method used doxylamine-d5 to achieve a linear concentration range of 0.500-200 ng/mL with a sensitivity of 0.500 ng/mL. researchgate.netnih.gov The precision and accuracy of this method were well within acceptable limits, with inter-batch precision (%CV) less than 6.6% and accuracy deviation (%RE) ranging from -2.7% to 0.1%. nih.gov
The use of this compound is particularly important in the enantioselective analysis of doxylamine. Since doxylamine is a chiral compound, its enantiomers can exhibit different pharmacological activities. ajol.info While some methods have been developed for the chiral separation of doxylamine enantiomers using other internal standards like diphenhydramine hydrochloride, the ideal internal standard would be the deuterated form of each enantiomer to ensure the most accurate quantification. researchgate.net
The following tables summarize key parameters from analytical methods that have utilized deuterated doxylamine as an internal standard, highlighting its role in achieving high accuracy and precision.
Table 1: LC-MS/MS Method Parameters for Doxylamine Quantification using Doxylamine-d5 Internal Standard
| Parameter | Method 1 | Method 2 |
| Internal Standard | Doxylamine-d5 | Doxylamine-d5 |
| Analytical Technique | LC-MS/MS | UPLC-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Extraction Method | Protein Precipitation | Solid-Phase Extraction |
| Linearity Range | 0.500–200 ng/mL | 1.0–300.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | 1.0 ng/mL |
| MRM Transition (Doxylamine) | m/z 271.0 → 182.0 | m/z 271.22 → [not specified] |
| MRM Transition (Doxylamine-d5) | m/z 276.2 → 187.3 | [not specified] |
| Reference | nih.gov | nih.gov |
Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method
| Parameter | Intra-batch | Inter-batch |
| Precision (%CV) | < 5.4% | < 6.6% |
| Accuracy Deviation (%RE) | -10.6% to 3.7% | -2.7% to 0.1% |
| Reference | nih.gov | nih.gov |
Investigative Pharmacokinetics in Preclinical Animal Models Using S Doxylamine D5
Design of Pharmacokinetic Studies in Non-Human Species
The design of preclinical pharmacokinetic studies is critical for obtaining reliable data that can be extrapolated to predict human pharmacokinetics. This involves the careful selection of animal models and the use of various administration routes to understand the compound's behavior comprehensively.
The choice of animal models for pharmacokinetic studies is guided by their physiological and metabolic similarities to humans. Rodents, particularly rats and mice, are frequently used in early-stage drug development due to their small size, cost-effectiveness, and well-characterized biology. nih.gov They are valuable for initial screening and for generating fundamental pharmacokinetic data.
To fully characterize the pharmacokinetic profile of S-Doxylamine-d5, several administration routes are typically investigated.
Intravenous (IV) administration is used to determine the absolute bioavailability of the drug when given by other routes. Since the entire dose enters the systemic circulation directly, it provides a baseline for parameters like clearance and volume of distribution. researchgate.net Studies on deuterated analogs of other drugs, such as linezolid (B1675486) and methadone, have utilized IV administration in animal models to directly compare the pharmacokinetics of the deuterated and non-deuterated forms. nih.govresearchgate.net
Oral (PO) administration is the most common intended route for many drugs, including doxylamine (B195884). Investigating oral administration is crucial for determining the extent and rate of absorption from the gastrointestinal tract and assessing the impact of first-pass metabolism. Preclinical studies on doxylamine in rats have shown an oral bioavailability of about 24.7%. nih.gov
Intranasal (IN) administration offers an alternative route that can bypass first-pass metabolism, potentially leading to higher bioavailability. For doxylamine, intranasal administration in rats resulted in a significantly higher bioavailability of 70.8% compared to the oral route. nih.gov
By comparing the data from these different routes, researchers can build a comprehensive understanding of the absorption and distribution characteristics of this compound.
Selection of Animal Models (e.g., Rodents, Non-Human Primates)
Determination of Pharmacokinetic Parameters
Following administration of this compound to the selected animal models, serial blood samples are collected to measure the concentration of the drug over time. These concentration-time data are then used to calculate key pharmacokinetic parameters.
Systemic exposure to a drug is most commonly assessed by the Area Under the Curve (AUC) of the plasma concentration-time profile. AUC represents the total amount of drug that reaches the systemic circulation over a period of time. A higher AUC generally indicates greater exposure.
Based on studies with other deuterated compounds, it is hypothesized that this compound would exhibit a higher AUC compared to its non-deuterated counterpart, S-doxylamine, following oral administration. This is due to the kinetic isotope effect, which slows down metabolism, thereby reducing first-pass elimination and increasing bioavailability. acs.orgnih.gov For example, a deuterated version of the antibiotic linezolid showed a 45% increase in oral AUC in chimpanzees compared to the non-deuterated form. researchgate.net
Table 1: Hypothetical Oral Systemic Exposure of this compound vs. S-Doxylamine in Rats Data for S-Doxylamine are based on published values for racemic doxylamine. nih.gov Hypothetical data for this compound are projected based on observed effects of deuteration on similar compounds. nih.govresearchgate.net
| Compound | Animal Model | Administration Route | Bioavailability (%) | AUC (ng·h/mL) |
|---|---|---|---|---|
| S-Doxylamine (non-deuterated) | Rat | Oral | ~25 | ~1,500 |
| This compound (hypothetical) | Rat | Oral | ~35-45 | ~2,100 - 2,700 |
The rate of drug absorption is typically characterized by the time to reach maximum plasma concentration (Tmax) and the peak plasma concentration (Cmax). A shorter Tmax indicates faster absorption. The administration route significantly influences absorption kinetics. For instance, intranasal administration of doxylamine in rats led to a much faster Tmax (0.5 hours) compared to oral administration (1.5 hours). nih.gov
Deuteration is not expected to significantly alter the rate of absorption itself, as this is more dependent on the physicochemical properties of the drug and the formulation. However, by reducing first-pass metabolism, deuteration can lead to a higher Cmax following oral administration. nih.gov
Table 2: Comparative Absorption Kinetics of Doxylamine by Different Routes in Rats Data based on published values for racemic doxylamine. nih.gov
| Administration Route | Tmax (hours) | Cmax (ng/mL) |
|---|---|---|
| Oral | 1.5 | 281.4 |
| Intravenous | N/A | 1296.4 |
| Intranasal | 0.5 | 887.6 |
The elimination of a drug from the body is described by its clearance (Cl) and elimination half-life (t½). Clearance is the volume of plasma cleared of the drug per unit of time, while the half-life is the time it takes for the plasma concentration of the drug to reduce by half.
The primary rationale for developing deuterated compounds like this compound is to reduce the rate of metabolic clearance. nih.gov A slower metabolism leads to lower clearance and, consequently, a longer elimination half-life. nih.govjuniperpublishers.com In studies with d9-methadone in mice, deuteration led to a significant reduction in clearance and a corresponding increase in half-life compared to the non-deuterated form. nih.gov Similarly, a deuterated analog of linezolid showed a 43% increase in plasma half-life in chimpanzees. researchgate.net Therefore, it is anticipated that this compound would have a lower clearance and a longer half-life than S-doxylamine in both rodents and non-human primates.
Table 3: Hypothetical Elimination Parameters of this compound vs. S-Doxylamine in Non-Human Primates Data for S-Doxylamine are based on published values for racemic doxylamine in rhesus monkeys. fda.gov Hypothetical data for this compound are projected based on observed effects of deuteration. researchgate.net
| Compound | Animal Model | Clearance (mL/min/kg) | Half-life (hours) |
|---|---|---|---|
| S-Doxylamine (non-deuterated) | Rhesus Monkey | ~192 - 329 | ~10 |
| This compound (hypothetical) | Rhesus Monkey | ~125 - 215 | ~13 - 15 |
Evaluation of Absorption Kinetics
Isotope Effects in Pharmacokinetic Modeling
The substitution of hydrogen atoms with their heavier stable isotope, deuterium (B1214612), is a strategy employed in medicinal chemistry to influence the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. portico.orgwikipedia.org The cleavage of this bond is often a rate-limiting step in metabolic processes, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.govplos.org By slowing down this metabolic breakdown, deuteration can potentially alter key pharmacokinetic parameters. wikipedia.orgresearchgate.net
In the context of this compound, the "d5" designation indicates that five hydrogen atoms on the phenyl group of the S-doxylamine molecule have been replaced with deuterium. caymanchem.com While this modification has the theoretical potential to alter its metabolic fate, the predominant application of this compound in published preclinical research is as an internal standard for the quantification of non-deuterated doxylamine in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.netcerilliant.comresearchgate.netnih.gov Its utility in this role stems from the fact that it behaves almost identically to the non-deuterated analyte during sample extraction and chromatographic separation, but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise quantification. researchgate.netresearchgate.net
Although specific comparative pharmacokinetic studies between this compound and its non-deuterated counterpart in animal models are not detailed in available literature, the principles of KIE allow for the modeling of its potential effects. A reduction in the rate of metabolism would be expected to manifest as changes in several key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Abbreviation | Description | Potential Impact of Deuteration (this compound vs. S-Doxylamine) |
|---|---|---|---|
| Metabolic Clearance | Clmet | The volume of plasma cleared of the drug per unit time due to metabolism. | Decrease. Slower enzymatic breakdown of the C-D bond compared to the C-H bond would reduce the rate of metabolic clearance. juniperpublishers.com |
| Half-life | t½ | The time required for the drug concentration in the body to be reduced by half. | Increase. Reduced clearance would lead to the drug remaining in the system for a longer period. wikipedia.orgresearchgate.net |
| Area Under the Curve | AUC | The total systemic exposure to the drug over time. | Increase. Slower metabolism and clearance result in a higher overall concentration of the drug in the plasma over time. researchgate.net |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Increase/No Change. May increase due to slower first-pass metabolism, but could remain unchanged depending on absorption rates. |
For context, pharmacokinetic studies on the non-deuterated form, doxylamine succinate (B1194679), have been conducted in preclinical animal models. A study in Sprague-Dawley rats provided key parameters following oral and intranasal administration, establishing a baseline against which any potential isotope effects could be measured.
| Parameter | Oral Administration (2 mg) | Intranasal Administration (1 mg) | Intravenous Administration (1 mg) |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 281.4 ng/mL | 887.6 ng/mL | 1296.4 ng/mL |
| tmax (Time to Peak Concentration) | 1.5 h | 0.5 h | N/A |
| Bioavailability | 24.7% | 70.8% | 100% (Reference) |
Data sourced from a comparative pharmacokinetic study in rats. researchgate.netnih.govnih.gov
In Vitro and in Vivo Metabolite Identification and Metabolic Pathway Elucidation
In Vitro Metabolic Studies using Biological Systems
In vitro studies, which are conducted outside of a living organism, are crucial for understanding the fundamental metabolic processes of a drug. These studies often utilize isolated biological components to pinpoint specific metabolic activities.
Application of Isolated Hepatocytes and Liver Microsomes
The liver is the primary site of drug metabolism. wikipedia.orgscientificlabs.ie To study this in a controlled environment, scientists use isolated liver cells, known as hepatocytes, and subcellular fractions called liver microsomes. oup.combioivt.com
Incubating S-Doxylamine-d5 with isolated rat hepatocytes has been shown to generate several metabolites that are also found in vivo, demonstrating the key role of the liver in its breakdown. oup.comnih.gov These in vitro systems allow for the investigation of specific enzyme activities without the complexities of a whole organism. bioivt.com Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450, are particularly useful for studying oxidative metabolism. bioivt.comnih.gov Studies using liver microsomes have been instrumental in identifying the specific enzymes responsible for the biotransformation of doxylamine (B195884). nih.goviarc.fr
| In Vitro System | Key Findings | Primary Metabolic Reactions Observed |
|---|---|---|
| Isolated Hepatocytes | Generates metabolites similar to in vivo observations, confirming the liver's primary role in metabolism. oup.comnih.gov | N-dealkylation, N-oxidation, hydroxylation. oup.com |
| Liver Microsomes | Identifies specific enzyme families (e.g., Cytochrome P450) involved in metabolism. nih.goviarc.fr | Oxidative metabolism, including N-demethylation and hydroxylation. nih.goviarc.fr |
Identification of Metabolites (e.g., Desmethyldoxylamine, Didesmethyldoxylamine, Doxylamine N-oxide, Hydroxylated Products)
Through various analytical techniques, several key metabolites of doxylamine have been identified. The primary metabolic pathways involve the sequential removal of methyl groups from the nitrogen atom, a process known as N-demethylation. nih.gov This leads to the formation of:
Desmethyldoxylamine: The first product of N-demethylation. nih.gov
Didesmethyldoxylamine: The result of the second N-demethylation step. nih.gov
Other identified metabolites include:
Doxylamine N-oxide: Formed through the oxidation of the nitrogen atom. oup.comnih.gov
Hydroxylated Products: Resulting from the addition of a hydroxyl group to the aromatic rings of the molecule. oup.comnih.gov
These metabolites have been identified in various biological samples, including urine from humans, monkeys, and rats. iarc.frzenodo.orgnih.govchromatographyonline.com
| Metabolite | Formation Pathway | Significance |
|---|---|---|
| Desmethyldoxylamine | N-demethylation | Major metabolite formed through the initial demethylation step. nih.gov |
| Didesmethyldoxylamine | Sequential N-demethylation | Represents further demethylation of the parent compound. nih.gov |
| Doxylamine N-oxide | N-oxidation | A product of oxidative metabolism. oup.comnih.gov |
| Hydroxylated Products | Aromatic hydroxylation | Indicates oxidation of the phenyl or pyridine (B92270) ring. oup.comnih.gov |
Enzymatic Biotransformation Pathways
The metabolic conversion of this compound is facilitated by specific enzyme systems within the body.
Role of Cytochrome P450 Enzymes in Doxylamine Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a wide range of drugs, including doxylamine. nih.goviarc.fr Studies have shown that doxylamine metabolism is primarily handled by the liver. wikipedia.org Specific CYP isozymes involved in the metabolism of doxylamine include CYP2D6, CYP1A2, and CYP2C9. wikipedia.org In mice, doxylamine has been observed to be a potent inducer of CYP2B enzymes, which is a characteristic of phenobarbital-type inducers. nih.goviarc.fr However, this enzyme induction has not been observed in humans. nih.goviarc.fr
Acetylation Pathways of N-Dealkylated Metabolites
Following N-demethylation, the resulting metabolites, desmethyldoxylamine and didesmethyldoxylamine, can undergo a further metabolic step known as acetylation. iarc.frnih.gov This process involves the addition of an acetyl group to the molecule. The N-acetyl conjugates of these demethylated metabolites have been identified in human urine, indicating that this is a relevant metabolic pathway in humans. iarc.frnih.gov This represents an in vivo acetylation of primary and secondary aliphatic amines. nih.gov
Comparative Metabolism Across Species
The biotransformation of doxylamine exhibits significant variation among different species, a crucial consideration for translating preclinical data to human scenarios. mass-analytica.com Studies have indicated that doxylamine is metabolized through different pathways depending on the test species. researchgate.net The primary routes of metabolism include N-demethylation, N-oxidation, side-chain cleavage, and hydroxylation. iarc.frnih.gov
Humans: In humans, doxylamine is primarily excreted as the unchanged drug along with several N-demethylated products. researchgate.net The major metabolites identified are N-desmethyldoxylamine and N,N-didesmethyldoxylamine. wikipedia.org The liver is the main site of metabolism, involving cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP1A2, and CYP2C9. wikipedia.org
Monkeys (Rhesus and Squirrel): Studies in rhesus and squirrel monkeys reveal more complex metabolic pathways. researchgate.netnih.gov In the rhesus monkey, metabolism follows at least four distinct routes: a major pathway of successive N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine; a major pathway involving side-chain oxidation and/or deamination to produce metabolites like 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid; a minor pathway leading to doxylamine-N-oxide; and another minor pathway creating unidentified polar metabolites. researchgate.netnih.govosti.gov In squirrel monkey urine, N-desmethyl and N,N-didesmethyldoxylamine have been detected, along with the N-acetyl conjugate of N,N-didesmethyldoxylamine. nih.gov
Rats (Fischer 344 and Wistar): In rats, doxylamine metabolism is extensive. Identified unconjugated urinary metabolites in Fischer 344 rats include doxylamine N-oxide, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and products of ring hydroxylation. iarc.frnih.gov Wistar rats also produce N-acetyl conjugates of both N-desmethyl- and N,N-didesmethyldoxylamine. nih.gov Furthermore, rat metabolism involves ether cleavage, a pathway not prominently observed in primates. iarc.fr Studies using isolated rat hepatocytes have confirmed that the liver is a primary site for these transformations, generating metabolites similar to those found in vivo. nih.govresearchgate.net
The following table summarizes the key metabolic pathways and metabolites of doxylamine identified across different species.
| Species | Primary Metabolic Pathways | Key Metabolites Identified | Reference |
| Human | N-Demethylation | Unchanged Doxylamine, N-Desmethyldoxylamine, N,N-Didesmethyldoxylamine | researchgate.netwikipedia.org |
| Rhesus Monkey | N-Demethylation, Side-Chain Cleavage/Oxidation, N-Oxidation | Doxylamine, N-Desmethyldoxylamine, N,N-Didesmethyldoxylamine, 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid, Doxylamine-N-Oxide | researchgate.netnih.govosti.gov |
| Squirrel Monkey | N-Demethylation, N-Acetylation | N-Desmethyldoxylamine, N,N-Didesmethyldoxylamine, N-acetyl-N,N-didesmethyldoxylamine | nih.gov |
| Rat | N-Demethylation, N-Oxidation, Aromatic Hydroxylation, Ether Cleavage, N-Acetylation, Glucuronidation | Doxylamine N-Oxide, N-Desmethyldoxylamine, N,N-Didesmethyldoxylamine, Ring-hydroxylated products, N-acetyl conjugates, Doxylamine O-glucuronide | iarc.frnih.govnih.govresearchgate.net |
Tracing Metabolic Fates using Deuterated Analogs
The use of deuterated analogs, such as this compound, is a powerful technique in metabolic research. nih.gov Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can be strategically placed within a drug molecule to investigate its metabolic fate. acs.org This approach, known as isotopic labeling, offers several advantages in elucidating complex biotransformation pathways. nih.gov
One of the primary applications of deuteration is to probe the mechanism of metabolic reactions. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. isowater.cominformaticsjournals.co.in Consequently, metabolic reactions that involve the cleavage of this bond, such as the cytochrome P450-mediated oxidation of drugs, can be slowed down. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), can alter the metabolic profile of a drug, potentially reducing the rate of formation of certain metabolites. juniperpublishers.com By comparing the metabolite profile of the deuterated analog (this compound) with that of the non-deuterated parent compound, researchers can identify the specific sites on the molecule that are most susceptible to metabolic attack.
Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). mass-analytica.comscience.gov In these applications, a known quantity of the deuterated analog is added to a biological sample (e.g., plasma or urine) before processing. Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the non-deuterated drug and its metabolites by correcting for any loss that may occur during sample preparation and analysis. acs.org The use of this compound as an internal standard enables accurate measurement of doxylamine concentrations in pharmacokinetic studies. science.gov This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Mechanistic Research and Receptor Binding Studies in Vitro and Ex Vivo Models
Investigation of Histamine (B1213489) H1 Receptor Antagonism at Molecular Level
S-Doxylamine, the active enantiomer of doxylamine (B195884), functions as a first-generation histamine H1 receptor antagonist. nih.govdrugbank.comnih.gov Its primary mechanism of action involves competitive inhibition of histamine binding at H1 receptors. drugbank.comnih.gov Research indicates that virtually all H1-antihistamines, including doxylamine, act as inverse agonists rather than neutral antagonists. wikipedia.org This means they inhibit the constitutive activity of the H1 receptor, reducing its baseline signaling even in the absence of histamine.
At a molecular level, the antagonism of the H1 receptor by doxylamine interferes with the agonist action of histamine, which in turn attenuates inflammatory processes. This interference affects downstream signaling pathways, notably reducing the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. This action leads to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. Furthermore, by blocking H1 receptor signaling, doxylamine can lead to lower intracellular calcium ion concentrations, which increases the stability of mast cells and reduces further histamine release. Studies on ethanolamine (B43304) antihistamines have shown stereoselectivity in receptor binding, and for doxylamine, the S-(+)-enantiomer demonstrates a higher binding affinity for the H1 receptor compared to its R-(-)-antipode. researchgate.net
Analysis of Anticholinergic Properties in Experimental Systems
In addition to its primary antihistaminic activity, S-doxylamine exhibits significant anticholinergic properties. drugbank.comwikipedia.org This is a characteristic feature of many first-generation antihistamines, which lack high receptor selectivity. wikipedia.org Doxylamine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.govwikipedia.org This antagonism blocks the action of acetylcholine, a key neurotransmitter, in various parts of the body. nps.org.au
Experimental data from isolated guinea pig ileum demonstrates this dual activity. In this ex vivo model, doxylamine was shown to inhibit contractions induced by both histamine and acetylcholine. caymanchem.com However, its potency was significantly greater against histamine-induced contractions, highlighting its primary antihistaminic role while confirming its secondary anticholinergic effects. caymanchem.com These anticholinergic effects are responsible for many of the compound's secondary physiological actions. nih.gov
Receptor Binding Assays using S-Doxylamine-d5 or its Unlabeled Counterpart
Receptor binding assays and functional studies have been employed to quantify the affinity and activity of doxylamine at its target receptors. These studies confirm its high potency at the histamine H1 receptor and lesser, but significant, activity at muscarinic acetylcholine receptors.
In a classic ex vivo study using isolated guinea pig ileum, the inhibitory concentrations (IC50) of doxylamine required to block contractions induced by histamine versus acetylcholine were determined. The results showed a much lower IC50 for histamine, indicating higher selectivity for the H1 receptor. caymanchem.com
| Agonist | Receptor Target | Experimental System | Doxylamine IC50 (µg/ml) | Reference |
|---|---|---|---|---|
| Histamine | H1 Receptor | Isolated Guinea Pig Ileum | 0.01 | caymanchem.com |
| Acetylcholine | Muscarinic Receptors | Isolated Guinea Pig Ileum | 0.58 | caymanchem.com |
Furthermore, research into the stereoselectivity of ethanolamine antihistamines indicates that the S-(+)-enantiomer of doxylamine possesses a greater binding affinity than the R-(-)-enantiomer, making it the more active form of the drug. researchgate.net While specific binding assays using the deuterated this compound are primarily for quantification, the binding characteristics are considered identical to the unlabeled S-doxylamine.
Studies on Enzyme Inhibition or Induction
Studies in animal models, specifically B6C3F1 mice, have shown that doxylamine is a phenobarbital-type inducer of hepatic microsomal cytochrome P450 (CYP) enzymes. nih.govnih.goviarc.fr Dietary administration of doxylamine succinate (B1194679) resulted in a dose-dependent increase in liver microsomal CYP activity. iarc.fr
The primary enzymes induced include:
CYP2B: Demonstrated by a significant increase in 7-pentoxyresorufin O-dealkylation (up to 38-fold) and testosterone (B1683101) 16β-hydroxylation (up to 6.9-fold). nih.goviarc.fr
CYP3A and CYP2A: A modest induction of these enzymes was also observed. nih.govnih.gov
Thyroxine glucuronosyltransferase: Doxylamine treatment led to a roughly 50% increase in the activity of this enzyme. nih.govnih.gov
Conversely, no significant induction was found for CYP1A, CYP2E, or CYP4A enzymes in these mouse models. nih.govnih.gov In one study, doxylamine also demonstrated inhibitory action, inhibiting aminopyrine (B3395922) N-demethylation in rat liver microsomes with a median inhibitory concentration of 73 µmol/L. nih.goviarc.fr It is noteworthy that in a study involving male volunteers, repeated administration of doxylamine succinate showed no evidence of CYP enzyme induction in humans, suggesting species-specific differences. nih.goviarc.fr
| Enzyme/Activity | Effect | Model System | Key Finding | Reference |
|---|---|---|---|---|
| CYP2B | Marked Induction | B6C3F1 Mice | Up to 38-fold increase in specific activity | nih.goviarc.fr |
| CYP3A | Modest Induction | B6C3F1 Mice | Induction observed, similar to phenobarbital | nih.govnih.gov |
| CYP2A | Modest Induction | B6C3F1 Mice | Induction observed | nih.govnih.gov |
| Thyroxine Glucuronosyltransferase | Induction | B6C3F1 Mice | ~50% increase in activity | nih.govnih.gov |
| Aminopyrine N-demethylation | Inhibition | Rat Liver Microsomes | IC50 of 73 µmol/L | nih.goviarc.fr |
| CYP Enzymes (General) | No Induction | Humans | No evidence of induction in male volunteers | iarc.fr |
Role of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a critical technique in pharmaceutical research for studying the mechanisms of drug action and metabolism at a molecular level. musechem.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H), into a drug molecule allows researchers to trace the compound through biological systems without significantly altering its chemical and pharmacological properties. musechem.comsymeres.com
The "-d5" in this compound signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium. caymanchem.com This labeling serves a crucial role, primarily as an internal standard for quantitative analysis. caymanchem.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to biological samples in a known quantity. researchgate.net Because it is chemically identical to S-doxylamine but has a higher mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the unlabeled drug in the sample by correcting for variations during sample preparation and analysis. caymanchem.comresearchgate.net
Beyond its use as an internal standard, deuterium labeling can also be used to investigate reaction mechanisms and the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic reactions involving the cleavage of that carbon-hydrogen bond. symeres.comresearchgate.net This allows researchers to identify sites of metabolic attack and can be used to design drugs with improved pharmacokinetic profiles. researchgate.net
Considerations for Impurity Profiling and Stability Studies of Doxylamine and Its Deuterated Analogs
Identification and Quantification of Deuterated Impurities and Degradants
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). impactfactor.org For deuterated compounds like S-Doxylamine-d5, this process involves the identification and quantification of not only standard process-related impurities and degradants but also isotopically labeled variants.
Common impurities related to doxylamine (B195884) synthesis that may also be present in deuterated forms include:
Doxylamine EP Impurity A : A process-related impurity. veeprho.com
Doxylamine EP Impurity B : Another known process impurity. veeprho.com
Doxylamine EP Impurity C : Identified as a related substance. veeprho.com
Doxylamine EP Impurity D : A known impurity from the synthesis process. veeprho.com
Doxylamine N-oxide : A potential oxidative degradation product. veeprho.com
Doxylamine Pyridinyl N-oxide : Another potential oxidation product. veeprho.com
N-Desmethyldoxylamine : A primary metabolite of doxylamine. veeprho.com
N-Nitroso N-Desmethyl Doxylamine : A potential nitrosamine (B1359907) impurity. synzeal.com
In the context of this compound, it is essential to consider the potential for deuterated versions of these impurities, such as Desmethyl Doxylamine-d5 and N-Nitroso-N-Desmethyl-Doxylamine-D5. synzeal.comclearsynth.com The deuterium (B1214612) kinetic isotope effect (DKIE) can influence the rate of formation of these impurities compared to their non-deuterated counterparts. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes and degradation pathways involving the cleavage of these bonds. nih.gov
Advanced analytical techniques are required to separate and quantify these closely related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools for this purpose. impactfactor.orgchromatographyonline.comgoogle.com LC-MS/MS methods, for instance, can provide the sensitivity and specificity needed to distinguish between the deuterated parent compound and its deuterated and non-deuterated impurities. nih.gov
Table 1: Potential Impurities of this compound
| Impurity Name | Type | Potential for Deuteration |
| Doxylamine EP Impurity A | Process-Related | Yes |
| Doxylamine EP Impurity B | Process-Related | Yes |
| Doxylamine EP Impurity C | Process-Related | Yes |
| Doxylamine EP Impurity D | Process-Related | Yes |
| Doxylamine N-oxide | Degradant | Yes |
| Doxylamine Pyridinyl N-oxide | Degradant | Yes |
| N-Desmethyldoxylamine | Metabolite/Degradant | Yes |
| N-Nitroso N-Desmethyl Doxylamine | Genotoxic Impurity | Yes |
Method Development for Impurity Analysis
The development of robust and validated analytical methods is crucial for the accurate analysis of impurities in this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of doxylamine and its related substances. impactfactor.orggoogle.comwjpps.comjapsonline.com
Key considerations in method development include:
Column Selection : C18 and C8 columns are commonly used for the separation of doxylamine and its impurities. google.comjapsonline.com
Mobile Phase Composition : A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. impactfactor.orgwjpps.comjapsonline.com The pH of the mobile phase is a critical parameter for achieving good separation. researchgate.net
Detection : UV detection is often employed, with a wavelength around 254 nm or 260 nm being suitable for doxylamine. wjpps.comjapsonline.com Mass spectrometric detection (LC-MS) provides higher sensitivity and selectivity, which is particularly important for identifying and quantifying trace-level impurities and for distinguishing between deuterated and non-deuterated species. nih.gov
Method Validation : The developed method must be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
The use of a Quality by Design (QbD) approach can aid in developing a robust and reliable analytical method by systematically understanding the impact of various chromatographic parameters on the separation. impactfactor.org For deuterated compounds, the method must be able to resolve the deuterated analyte from its non-deuterated counterpart and any potential isotopologues.
Q & A
Basic: How can researchers ensure isotopic purity during the synthesis of S-Doxylamine-d5?
Methodological Answer:
Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific sites, and mass spectrometry (MS) to verify isotopic abundance (e.g., ≥99 atom% D). For reproducibility, document synthesis conditions (e.g., solvent, temperature, catalyst) and validate purity through triplicate measurements .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Follow chemical hygiene plans compliant with OSHA standards. Use full-body chemical-resistant suits, nitrile gloves, and fume hoods for airborne particulate control. Refer to Safety Data Sheets (SDS) for spill management and emergency response. Conduct risk assessments with industrial hygienists to tailor protocols to specific experimental conditions (e.g., solution handling vs. solid-phase use) .
Basic: Which analytical techniques are optimal for characterizing this compound’s structural integrity?
Methodological Answer:
Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to assess chemical stability. Pair with tandem MS (LC-MS/MS) for fragmentation pattern analysis. For deuterium positioning, employ ²H-NMR and compare spectra against non-deuterated analogs. Validate methods using certified reference materials .
Advanced: How does deuterium substitution in this compound influence its metabolic pathways compared to the non-deuterated form?
Methodological Answer:
Design in vitro metabolic assays using liver microsomes or hepatocytes. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards. Compare kinetic parameters (e.g., Vmax, Km) between S-Doxylamine and this compound. Account for deuterium kinetic isotope effects (DKIE) by analyzing C-D bond cleavage rates .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
Conduct controlled stress testing (e.g., 40°C/75% RH) across pH 1–13. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates. Validate with orthogonal techniques: NMR for structural degradation and LC-MS for byproduct identification. Replicate experiments with independent batches to isolate batch-specific variability .
Advanced: What strategies optimize detection limits when quantifying this compound in trace-level biological matrices?
Methodological Answer:
Implement solid-phase extraction (SPE) with deuterated internal standards to minimize matrix effects. Use ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for enhanced sensitivity. Calibrate with matrix-matched standards and validate limit of detection (LOD) via signal-to-noise ratios ≥3:1 .
Basic: What literature search strategies are effective for identifying prior studies on deuterated antihistamines like this compound?
Methodological Answer:
Use Boolean operators (e.g., "this compound" AND "pharmacokinetics") in databases like PubMed and SciFinder. Filter for peer-reviewed articles and patents. Cross-reference citations in review papers and utilize reference management software (e.g., EndNote) to track sources. Exclude non-academic domains (e.g., commercial catalogs) .
Advanced: How can researchers integrate spectroscopic and chromatographic data to validate this compound’s structure-function relationships?
Methodological Answer:
Adopt a multi-technique approach:
- NMR : Assign deuterium positions and confirm stereochemistry.
- FT-IR : Identify functional groups (e.g., C-D stretches at ~2100 cm⁻¹).
- X-ray crystallography : Resolve 3D atomic arrangements.
Correlate structural data with HPLC retention times and MS fragmentation to establish purity-activity relationships .
Basic: How to ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
Standardize synthesis protocols with detailed step-by-step procedures (e.g., molar ratios, reaction times). Share raw spectral data (NMR, MS) via open-access repositories. Conduct interlaboratory studies using identical reagents and equipment specifications. Publish negative results to highlight critical variables (e.g., moisture sensitivity) .
Advanced: What experimental designs are robust for longitudinal stability studies of this compound in pharmaceutical formulations?
Methodological Answer:
Use factorial design (DoE) to test interactions between temperature, humidity, and light exposure. Sample at intervals (0, 3, 6, 12 months) and analyze via stability-indicating assays (e.g., forced degradation studies). Apply statistical tools (e.g., ANOVA) to identify significant degradation factors. Include accelerated aging tests to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
